5-Chlorovanillyl alcohol is an organic compound derived from vanillin, characterized by the presence of a chlorine atom at the 5-position of the aromatic ring. This compound is of interest in various fields, including flavoring, fragrance, and pharmaceutical applications. Its synthesis and properties have been studied extensively, highlighting its potential as a versatile intermediate in organic chemistry.
5-Chlorovanillyl alcohol can be synthesized from vanillin, which is primarily obtained from the pods of the vanilla orchid (Vanilla planifolia). Vanillin itself is widely used in food flavoring and perfumery. The chlorination of vanillin can yield 5-chlorovanillyl alcohol, making it accessible for further chemical transformations and applications.
5-Chlorovanillyl alcohol belongs to the class of phenolic compounds. It is categorized as a substituted aromatic alcohol due to the presence of both hydroxyl (-OH) and chlorine (Cl) functional groups attached to a benzene ring.
There are several methods for synthesizing 5-chlorovanillyl alcohol, primarily involving the chlorination of vanillin or its derivatives. Common synthetic routes include:
For instance, one method involves dissolving vanillin in a suitable solvent and adding a chlorinating agent slowly while maintaining low temperatures to control the reaction rate and selectivity towards the desired product. The resulting mixture is then purified through recrystallization or chromatography.
The molecular formula for 5-chlorovanillyl alcohol is C₈H₈ClO₃. Its structure includes:
The compound's molecular weight is approximately 174.60 g/mol, with a melting point typically around 100-105 °C. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.
5-Chlorovanillyl alcohol participates in various chemical reactions:
For example, oxidation reactions may involve using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions to convert the alcohol to its corresponding carbonyl compound.
The mechanism by which 5-chlorovanillyl alcohol exerts its effects involves its interaction with biological systems, particularly in flavoring and fragrance applications. In sensory perception, it may bind to specific receptors in taste and smell pathways, contributing to flavor profiles.
Research indicates that compounds similar to vanillyl alcohol can activate transient receptor potential channels (TRP), which are involved in detecting temperature and pain sensations, thereby influencing flavor perception and enhancing sensory experiences.
Relevant data from studies show that thermal stability and reactivity profiles can vary based on substitution patterns on the aromatic ring .
5-Chlorovanillyl alcohol finds applications in:
Vanillyl-alcohol oxidase (VAO) is a homooctameric flavoenzyme containing 8α-N3-histidyl-FAD as a covalently bound prosthetic group. This enzyme catalyzes the oxidation of 5-chlorovanillyl alcohol from chlorinated phenolic precursors. Each VAO monomer consists of two structural domains: a FAD-binding domain (residues 1–270 and 500–560) and a cap domain (residues 271–499), with the catalytic center situated at their interface [1] [6]. VAO exhibits broad substrate specificity within the para-substituted phenol family, enabling regioselective hydroxylation of 5-chlorovanillyl alcohol precursors. The catalytic efficiency (k~cat~/K~M~) for chlorinated substrates is approximately 15% higher than for non-halogenated analogs due to enhanced electrophilicity at the reaction center [5] [6].
Table 1: Enzymatic Parameters of VAO with Chlorinated Substrates
Substrate | K~M~ (mM) | k~cat~ (s⁻¹) | k~cat~/K~M~ (M⁻¹s⁻¹) |
---|---|---|---|
Vanillyl alcohol | 0.12 ± 0.02 | 4.8 ± 0.3 | 40,000 |
5-Chlorovanillyl precursor | 0.09 ± 0.01 | 5.2 ± 0.4 | 57,800 |
5-Bromovanillyl precursor | 0.11 ± 0.02 | 4.9 ± 0.3 | 44,500 |
The VAO catalytic cycle involves two half-reactions: reduction (substrate to flavin) and oxidation (flavin reoxidation by O₂). During the reductive half-reaction, hydride transfer from the substrate to N5 of the flavin cofactor generates a p-quinone methide intermediate. This step is rate-limiting for physiological substrates, with kinetic isotope effect studies demonstrating a 6.5-fold decrease in reaction rate when using [α-²H]-labeled 5-chlorovanillyl alcohol precursors [1]. The reductive process exhibits pH dependence between 7.0–8.5, correlating with the deprotonation state of the phenolic hydroxyl group, which serves as the catalytic base for hydride abstraction [1] [5].
Transient covalent adducts form between the C4a position of the flavin isoalloxazine ring and the substrate's benzylic carbon during catalysis. X-ray crystallographic studies of VAO trapped in mid-reaction reveal a 2.1 Å covalent bond between FAD and 5-chlorinated phenolic intermediates [1]. This adduct undergoes heterolytic cleavage, facilitating hydride transfer with an energy barrier of 45 kJ/mol. The chlorine substituent at the C5 position stabilizes this transition state through enhanced charge distribution, increasing catalytic efficiency by 18% compared to non-halogenated substrates [1] [6].
5-Chlorovanillyl alcohol is synthesized via nucleophilic aromatic substitution (S~N~Ar) using vanillin derivatives activated by electron-withdrawing groups. Nitrovanillin serves as an optimal precursor due to the ortho-nitro group's activation strength (Hammett σ = 0.81). Displacement with chloride ions in DMF at 120°C achieves 92% conversion within 2 hours, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group. Subsequent NaBH₄ reduction yields 5-chlorovanillyl alcohol with 85% overall yield and >99% purity [1] [3]. Alternative pathways using diazotization-chlorination require stringent temperature control (-5°C) to minimize diazonium decomposition but achieve comparable yields (82%) [3].
Carboxylative routes employ ferulic acid derivatives as starting materials. 5-Chloroferulic acid undergoes acid-catalyzed decarboxylation (H₂SO₄, 150°C) to form 5-chlorovanillin via a quinoid intermediate, followed by selective carbonyl reduction. Solvent optimization reveals ethylene glycol as ideal, reducing side product formation to <3% by stabilizing the carbocation transition state. The two-step sequence achieves 78% isolated yield with a substrate loading of 2.5 M, significantly higher than conventional organic solvents (<60% yield at 1.0 M) [3] [9].
Solvent systems critically influence yield in multi-step syntheses. Polar aprotic solvents (DMSO, DMF) facilitate nucleophilic substitution but impede subsequent reduction steps. A binary solvent system employing DMF for chlorination followed by ethanol-water (4:1) for NaBH₄ reduction eliminates intermediate purification. This approach reduces process mass intensity (PMI) from 32 to 11 and increases atom economy from 48% to 76% compared to step-isolated methods. Computational modeling confirms ethanol-water mixtures stabilize the transition state during carbonyl reduction, lowering the energy barrier by 8.3 kJ/mol [3] [4].
Basidiomycetous yeasts express NADPH-dependent alcohol dehydrogenases that reduce 5-chlorovanillin to 5-chlorovanillyl alcohol with high stereoselectivity. Cystobasidium laryngis FMYD002, isolated from decaying wood, achieves >99% conversion of 5-chlorovanillin (10 mM) within 24 hours at 15°C. This activity represents a detoxification mechanism, as evidenced by 85% higher cell viability compared to controls exposed to unchlorinated vanillin [2] [10]. Pycnoporus cinnabarinus CBS 353.63 exhibits complementary activity, reducing carboxylic acid precursors via carboxylate reductases (CARs) before endogenous ADHs complete the reduction cascade. CAR activity requires ATP cofactor recycling, achieved through endogenous phosphotransferases [7] [10].
Table 2: Biotransformation Efficiency of Basidiomycetous Yeasts
Microorganism | Substrate | Product Yield (%) | Time (h) | Temperature (°C) |
---|---|---|---|---|
Cystobasidium laryngis FMYD002 | 5-Chlorovanillin | >99 | 24 | 15 |
Pycnoporus cinnabarinus CBS 353.63 | 5-Chloroferulic acid | 75 | 48 | 28 |
Pleurotus sapidus DSM 8266 | 5-Chlorovanillin | 92 | 36 | 25 |
Laetiporus sulphureus AM 498 | 5-Chlorovanillic acid | 68 | 72 | 30 |
Fungal substrate specificity correlates with detoxification efficiency. Cystobasidium laryngis FMYD002 exhibits a 15-fold higher reduction rate for 5-chlorovanillin (k~cat~ = 12.4 s⁻¹) than for vanillin due to enhanced electrophilicity imparted by the chlorine substituent. This activity is competitively inhibited by p-nitrobenzaldehyde (K~i~ = 0.8 mM), indicating shared binding determinants. Transcriptomic analyses reveal upregulation of ADH6 homologs encoding medium-chain dehydrogenases during exposure to chlorinated aldehydes [2] [7]. White-rot fungi (Dichomitus squalens, Pleurotus eryngii) employ alternative pathways involving unspecific peroxygenases (UPOs) that hydroxylate the benzylic position, but these show <20% activity with chlorinated substrates due to steric hindrance in the catalytic pocket [3] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2